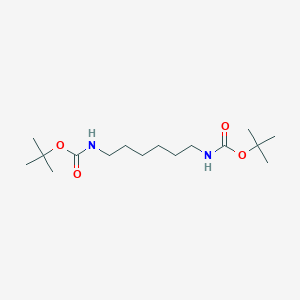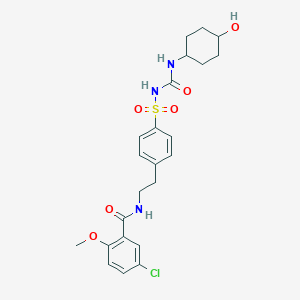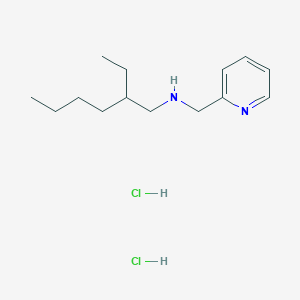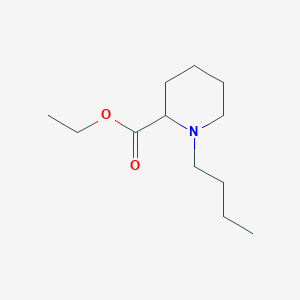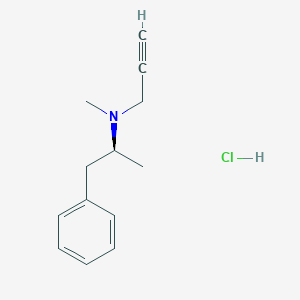
4-Fluoro-3,5-dimethylaniline
Übersicht
Beschreibung
4-Fluoro-3,5-dimethylaniline, also known as 4-FDM or FDMA, is an aromatic amine compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a strong, unpleasant odor and is soluble in most organic solvents. It is used as an intermediate in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of organic compounds, in organic reactions, and in biochemical research. 4-FDM is a versatile compound with a range of applications in scientific research and has been widely studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Electronic Spectra and Excited-State Dynamics
- 4-Fluoro-N,N-dimethylaniline (FDMA) has been studied for its photo-induced intramolecular charge transfer (ICT) properties, showing dual fluorescence in different solvents. These studies used ultrafast time-resolved spectroscopy and computational methods, revealing important insights into the electronic transitions of FDMA (Fujiwara et al., 2013).
Fluorescence Behavior Analysis
- High-level quantum chemical methods were used to examine the fluorescence behavior of FDMA, providing insights into the deactivation pathways of photoexcited FDMA. This research helps in understanding the photophysical characteristics of such compounds (Bohnwagner & Dreuw, 2017).
Photodehalogenation Studies
- The photodehalogenation of fluoro or chlorobenzene derivatives, including 4-fluoro-N,N-dimethylaniline, has been explored to understand the generation of triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to different products, providing a pathway to study the effect of substituents on photophysics and primary dehalogenation processes (Protti et al., 2012).
Biochemical Studies
- FDMA's interaction with biological systems like hemoglobin has been studied, providing insights into its biochemical behavior and potential implications for understanding related compounds (Renner, 2004).
Synthesis and Characterization in Polymer Chemistry
- FDMA has been used in the synthesis and characterization of new polymers, contributing to the development of materials with specific properties. This includes its use in the synthesis of new polyamides and polyimides (Liaw et al., 2002).
Fluorescence and Charge Transfer
- Studies have been conducted to understand the absence of intramolecular charge transfer in FDMA, contributing to the knowledge of its fluorescence properties in various solvents (Zachariasse et al., 2017).
Role in Generating Reactive Oxygen Species
- The role of similar compounds in generating reactive oxygen species (ROS) and their impact on cellular toxicity has been explored, providing insights into the molecular mechanisms leading to observed risks associated with exposure to such compounds (Chao et al., 2014).
Safety and Hazards
4-Fluoro-3,5-dimethylaniline is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312-H315-H319-H331-H335, indicating potential health hazards upon exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Pharmacokinetics
It is an inhibitor of CYP1A2, indicating it could affect the metabolism of other drugs . The compound’s log Po/w values suggest it has moderate lipophilicity, which could influence its distribution in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3,5-dimethylaniline. For instance, its solubility in water is low , which could affect its distribution in the body. Its stability could be influenced by factors such as pH, temperature, and the presence of other molecules . Furthermore, its efficacy could be affected by factors such as the concentration of its targets, the presence of other drugs, and individual variations in metabolism .
Biochemische Analyse
Biochemical Properties
It is known that aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups
Cellular Effects
It is known that aniline and its dimethyl derivatives can cause cytotoxicity and DNA damage
Molecular Mechanism
It is known that aniline and its dimethyl derivatives can cause haematotoxicity through metabolic N-hydroxylation
Temporal Effects in Laboratory Settings
It is known that aniline and its dimethyl derivatives can cause increased reactive oxygen species, cytotoxicity, and DNA damage with increasing concentrations
Dosage Effects in Animal Models
It is known that aniline and its dimethyl derivatives can cause haematotoxicity
Metabolic Pathways
It is known that aniline and its dimethyl derivatives can cause haematotoxicity through metabolic N-hydroxylation
Transport and Distribution
It is known that aniline and its dimethyl derivatives can cause haematotoxicity
Subcellular Localization
It is known that aniline and its dimethyl derivatives can cause haematotoxicity
Eigenschaften
IUPAC Name |
4-fluoro-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFILTZSIUWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598112 | |
| Record name | 4-Fluoro-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1840-27-3 | |
| Record name | 4-Fluoro-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1840-27-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)
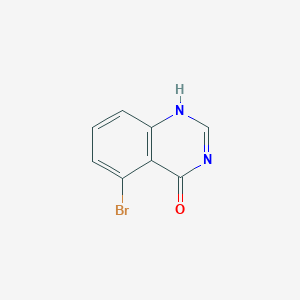
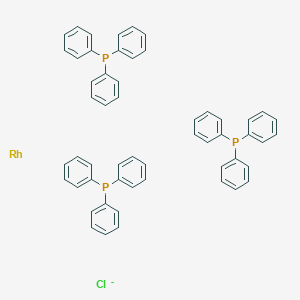

![N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid](/img/structure/B133852.png)
![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B133853.png)
